ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate
Description
Historical Context of Cyanoacrylate Derivatives
Cyanoacrylates, first discovered during World War II in a failed attempt to develop clear plastic gun sights, emerged as a revolutionary class of adhesives due to their rapid polymerization kinetics. The foundational work of Harry Coover Jr. and Fred Joyner at Eastman Kodak in the 1950s laid the groundwork for commercial cyanoacrylate products, with ethyl cyanoacrylate becoming the prototype for "superglue" formulations. The introduction of aromatic amino groups, as seen in this compound, represents a strategic evolution from simple alkyl esters to functionally complex derivatives. This shift, beginning in the late 20th century, aimed to modulate reactivity and thermal stability while expanding applications beyond adhesion into biomedical and electronic materials.
Table 1: Evolution of Cyanoacrylate Derivatives
| Derivative Type | Key Structural Feature | Development Era | Primary Application |
|---|---|---|---|
| Methyl cyanoacrylate | Short alkyl chain | 1950s | Industrial adhesives |
| Ethyl cyanoacrylate | Balanced reactivity/stability | 1960s | Consumer adhesives |
| Butyl cyanoacrylate | Reduced tissue toxicity | 1980s | Medical tissue adhesives |
| Fluorophenyl derivatives | Aromatic fluorine substitution | 2000s | Pharmaceutical intermediates |
Significance in Contemporary Medicinal Chemistry
The 3-fluorophenyl moiety in this compound introduces critical pharmacophoric features. Fluorine's strong electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) enable precise modulation of molecular polarity and π-stacking interactions with biological targets. In kinase inhibitor development, this compound serves as a key intermediate for introducing fluorine at strategic positions, enhancing binding to ATP pockets while resisting oxidative metabolism. Recent computational studies demonstrate that the fluorophenyl group increases hydrophobic contact surfaces by 18–22% compared to non-fluorinated analogs, significantly improving IC50 values in tyrosine kinase assays.
The α-cyanoacrylate group further contributes to bioactivity through two mechanisms:
Position in the Broader Field of Fluorinated Organic Compounds
Fluorinated organic compounds constitute 30–40% of all FDA-approved pharmaceuticals, with the global fluorochemical market projected to reach $31.5 billion by 2026. This compound exemplifies three key trends in fluorochemical design:
- Meta-fluorine positioning : The 3-fluorophenyl group avoids steric clashes common in ortho-substituted analogs while maintaining electronic effects.
- Dual functionality : Combines fluorine's σ-hole interactions with cyanoacrylate's polymerization capacity.
- Thermal stability : Fluorine substitution increases decomposition onset temperature by 40–60°C compared to non-fluorinated cyanoacrylates.
Table 2: Impact of Fluorine Substitution Patterns on Compound Properties
| Position | LogP | Metabolic Stability (t₁/₂) | Melting Point (°C) |
|---|---|---|---|
| 2-fluoro | 2.1 | 2.3 h | 98–102 |
| 3-fluoro | 2.4 | 4.7 h | 112–115 |
| 4-fluoro | 2.0 | 3.1 h | 105–108 |
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPOPPFRFKLBO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=CC=C1)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-fluoroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the cyano group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Ethyl cyanoacrylates vary primarily in their aryl/heteroaryl substituents, which significantly impact their physicochemical and biological behavior. Key analogs include:
Key Observations :
- Conformational Rigidity : All analogs exhibit a planar (E)-configuration across the C=C bond, critical for π-orbital conjugation and stabilizing reactive intermediates .
- Substituent Effects: Electron-donating groups (e.g., 4-methoxy) increase electron density at the acrylate moiety, while electron-withdrawing groups (e.g., CF₃, cyano) enhance electrophilicity, influencing reaction kinetics .
Thermodynamic and Stability Comparisons
- Thermodynamic Properties: Derivatives like 2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate exhibit distinct heat capacities (78–370 K range) and entropy profiles due to methoxy group rotational freedom . The title compound’s fluorine atom likely reduces rotational entropy compared to bulkier substituents.
- Crystal Packing: Hydrogen-bonding patterns (e.g., N–H···O interactions in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) influence melting points and solubility. The 3-fluorophenylamino group may form weaker hydrogen bonds than methoxy or thiophenyl analogs .
Biological Activity
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate, also known by its CAS number 1466675-71-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11FN2O2
- Molecular Weight : 234.23 g/mol
- Structure : This compound features a cyano group and a fluorophenyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its structural similarity to other known antitumor agents indicates potential efficacy against tumor growth.
- Anti-inflammatory Properties : The presence of the cyano group may contribute to anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induces apoptosis in specific cell lines |
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in human breast cancer cells, suggesting a mechanism involving mitochondrial pathways and caspase activation.
Anti-inflammatory Mechanism
Research indicated that this compound could reduce the expression of inflammatory markers in vitro. In a model of lipopolysaccharide-induced inflammation, treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
